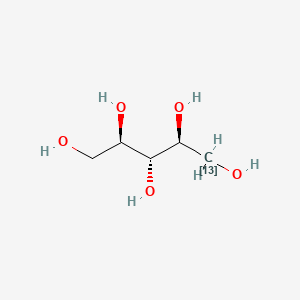

D-Ribitol-1-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ribitol-1-13C, also known as Adonitol-1-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of ribitol. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. It is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria in the form of ribitol phosphate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ribitol-1-13C can be synthesized through the reduction of ribose-1-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the aldehyde group to a primary alcohol .

Industrial Production Methods: Industrial production of Ribitol-1-13C involves microbial biotransformation and enzymatic catalysis. Microorganisms such as Saccharomyces cerevisiae can be genetically engineered to enhance the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and subsequently ribitol. Enzymes such as ribitol dehydrogenase can also be used to catalyze the reduction of ribose to ribitol .

Analyse Chemischer Reaktionen

Types of Reactions: Ribitol-1-13C undergoes various chemical reactions, including:

Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Ribitol itself is a product of the reduction of ribose.

Substitution: Ribitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products:

Oxidation: Ribose, ribonic acid.

Reduction: Ribitol.

Substitution: Esterified or etherified derivatives of ribitol

Wissenschaftliche Forschungsanwendungen

Ribitol-1-13C has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.

Biology: Studied for its role in the metabolism of pentose sugars and its effects on cellular processes.

Wirkmechanismus

Ribitol-1-13C exerts its effects primarily through its incorporation into metabolic pathways. It enhances the utilization of glucose by glycolysis and alters the levels of key metabolites such as reduced glutathione and nucleotide biosynthesis intermediates. This metabolic reprogramming can affect cellular processes such as energy production, oxidative stress response, and cell survival .

Vergleich Mit ähnlichen Verbindungen

Ribose: A pentose sugar that can be reduced to ribitol.

Xylitol: Another pentose alcohol similar to ribitol but derived from xylose.

Arabitol: A pentose alcohol derived from arabinose.

Uniqueness of Ribitol-1-13C: Ribitol-1-13C is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the fate of carbon atoms in biochemical pathways is crucial .

Biologische Aktivität

D-Ribitol-1-13C is a stable isotope-labeled form of ribitol, a pentose alcohol that plays significant roles in cellular metabolism, particularly in the synthesis of glycoproteins and polysaccharides. This article examines the biological activity of this compound, highlighting its effects on cancer metabolism, glycosylation processes, and potential therapeutic applications.

Overview of this compound

D-Ribitol is a naturally occurring sugar alcohol derived from ribose. The introduction of the carbon-13 isotope allows for advanced metabolic tracing studies, enabling researchers to monitor its incorporation into various biochemical pathways. The biological activities of this compound are primarily linked to its role in enhancing glycosylation and modulating metabolic pathways in different cell types.

Metabolic Effects on Cancer Cells

Recent studies have demonstrated that ribitol can significantly alter glycolytic pathways in cancer cells. For instance, a metabolomics study found that ribitol treatment in breast cancer cells (specifically MDA-MB-231) led to:

- Inhibition of Cell Proliferation : Ribitol combined with other anticancer drugs like JQ1 showed synergistic effects in inhibiting the proliferation and migration of breast cancer cells. This was particularly evident in triple-negative breast cancer cells, where ribitol downregulated anti-apoptotic proteins (Bcl-2, Bcl-xL) while upregulating pro-apoptotic factors (p53, cytochrome C) .

- Alterations in Glycolytic Metabolites : The treatment resulted in significant changes in glucose and lactate levels, indicating a shift in metabolic activity. Specifically, ribitol treatment decreased glucose-6-phosphate and lactate levels in treated cells compared to controls .

Enhancement of Glycosylation

This compound has been shown to enhance the expression of matriglycan on α-dystroglycan (α-DG), a glycoprotein crucial for muscle function and integrity. Key findings include:

- Increased Matriglycan Expression : Ribitol significantly increased matriglycan levels in breast cancer cells, as confirmed by Western blot analysis using specific antibodies . This enhancement was dose-dependent, with optimal effects observed at concentrations between 0.5 mM and 1 mM.

- Mechanism of Action : The mechanism appears to involve an increase in CDP-ribitol levels, which serves as a substrate for glycosylation enzymes. Interestingly, ribitol's effects were independent of changes in the expression levels of enzymes such as FKRP and FKTN .

Therapeutic Implications

The therapeutic potential of this compound extends beyond cancer treatment. Its role in enhancing glycosylation has implications for muscular dystrophies caused by mutations affecting glycoprotein synthesis:

- Muscular Dystrophy Treatment : Studies have shown that supplementation with CDP-ribitol can ameliorate symptoms in mouse models of muscular dystrophy by restoring glycosylation patterns . This approach highlights the potential use of ribitol derivatives as prodrugs to improve membrane permeability and therapeutic efficacy.

Case Studies

Several case studies illustrate the diverse applications of this compound:

Eigenschaften

Molekularformel |

C5H12O5 |

|---|---|

Molekulargewicht |

153.14 g/mol |

IUPAC-Name |

(2S,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m0/s1 |

InChI-Schlüssel |

HEBKCHPVOIAQTA-FKAWSWNZSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.